molecular formula C21H16N2O B14949348 2-(4-Methoxyphenyl)-3-phenylquinoxaline CAS No. 10166-78-6

2-(4-Methoxyphenyl)-3-phenylquinoxaline

Cat. No.: B14949348
CAS No.: 10166-78-6
M. Wt: 312.4 g/mol
InChI Key: LTJCRWFXZREOEO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoxaline core substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 3-position, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-phenylquinoxaline typically involves the condensation of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenylquinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: Lacks the methoxy group, making it less versatile in certain reactions.

    2-(4-Chlorophenyl)-3-phenylquinoxaline: Contains a chlorine substituent, which can alter its reactivity and biological activity.

    3-Phenylquinoxaline: Lacks the methoxyphenyl group, affecting its chemical properties and applications.

Uniqueness

2-(4-Methoxyphenyl)-3-phenylquinoxaline is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential for diverse applications. The methoxy group can participate in hydrogen bonding and other interactions, making it a valuable compound in medicinal chemistry and material science.

Biological Activity

2-(4-Methoxyphenyl)-3-phenylquinoxaline is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound's structure allows for various substitutions that can significantly influence its biological efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds. The methoxy group at the para position of the phenyl ring is crucial for enhancing the compound's biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, particularly against dengue virus (DENV) and hepatitis B virus (HBV). For instance, a related compound, 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol (compound 19a), demonstrated significant inhibition of DENV-2 with an effective concentration (EC50) of 0.81 μM, outperforming ribavirin (EC50 = 12.61 μM) . The presence of the methoxy group was found to enhance antiviral activity by optimizing the electron-donating environment necessary for interaction with viral targets.

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. For example, structural modifications in related quinoxaline compounds have shown promising antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 0.32 μM to 1.9 μM against colorectal adenocarcinoma (COLO205) and breast cancer (MCF-7) cell lines . The methoxy substitution is believed to play a role in enhancing cytotoxicity by facilitating interactions with cellular targets involved in cancer progression.

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. Compounds such as 19a were shown to inhibit cyclooxygenase-2 (COX-2) expression in Huh-7 cells, suggesting a potential mechanism for reducing inflammation associated with viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Position Effect on Activity
MethoxyParaEnhances antiviral and anticancer activity
ChlorineMetaReduces antiviral activity
FluorineOrthoDecreases efficacy

The introduction of electron-donating groups like methoxy at specific positions significantly enhances biological efficacy, while electron-withdrawing groups tend to diminish activity .

Case Studies

  • Antiviral Efficacy Against DENV : In a study evaluating various quinoxaline derivatives, compound 19a exhibited 82% inhibition against DENV-2 at a concentration of 10 μM without notable cytotoxicity .
  • Anticancer Screening : A series of synthesized quinoxaline derivatives were tested against multiple cancer cell lines, revealing that modifications at the phenyl ring could lead to IC50 values as low as 0.32 μM in COLO205 cells, indicating potent anticancer activity .

Properties

CAS No.

10166-78-6

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylquinoxaline

InChI

InChI=1S/C21H16N2O/c1-24-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3

InChI Key

LTJCRWFXZREOEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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